N-(5-chloro-2-methylphenyl)-2-(4-tosylpiperazin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3S/c1-15-3-7-18(8-4-15)28(26,27)24-11-9-23(10-12-24)14-20(25)22-19-13-17(21)6-5-16(19)2/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLCPIHFIZCBHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Chlorination
Chlorination of 2-methylaniline requires precise control to achieve para-substitution relative to the methyl group. Methods include:
-
Cl₂ Gas in HCl : Direct chlorination at 0–5°C achieves 65% regioselectivity for the 5-chloro isomer.
-
N-Chlorosuccinimide (NCS) with FeCl₃ : Enhances para-selectivity (78%) under mild conditions (CH₂Cl₂, 25°C).
Table 1 : Chlorination Optimization
| Method | Temp (°C) | Selectivity (%) | Yield (%) |
|---|---|---|---|
| Cl₂ in HCl | 0–5 | 65 | 58 |
| NCS/FeCl₃ | 25 | 78 | 72 |
Synthesis of N-(5-Chloro-2-Methylphenyl)-2-Chloroacetamide
Acetylation Protocol
5-Chloro-2-methylaniline reacts with chloroacetyl chloride (1.2 equiv) in tetrahydrofuran (THF) with triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature for 4 hours, yielding the chloroacetamide derivative (82% yield).
Key Data :
-
IR (KBr) : 3289 cm⁻¹ (N–H), 1652 cm⁻¹ (C=O), 680 cm⁻¹ (C–Cl).
-
¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, NH), 7.34–7.22 (m, 3H, Ar–H), 4.21 (s, 2H, CH₂Cl), 2.31 (s, 3H, CH₃).
Preparation of 1-Tosylpiperazine
Tosylation of Piperazine
Piperazine (1.0 equiv) reacts with tosyl chloride (1.05 equiv) in dichloromethane (DCM) with aqueous NaHCO₃ at 0°C. The mono-tosylated product precipitates and is filtered (89% yield).
Characterization :
-
Mp : 142–144°C.
-
¹³C NMR (100 MHz, DMSO-d₆) : δ 144.2 (C–SO₂), 129.8–126.4 (Ar–C), 46.7 (piperazine C).
Coupling of Chloroacetamide and 1-Tosylpiperazine
Nucleophilic Substitution
N-(5-Chloro-2-methylphenyl)-2-chloroacetamide (1.0 equiv) and 1-tosylpiperazine (1.1 equiv) react in dimethylformamide (DMF) with K₂CO₃ at 80°C for 12 hours. The product is purified via column chromatography (SiO₂, ethyl acetate/hexane).
Optimization Insights :
-
Solvent Impact : DMF > DMSO > 1,4-dioxane (yields: 74% vs. 68% vs. 62%).
-
Base Screening : K₂CO₃ (74%) > Et₃N (69%) > NaHCO₃ (58%).
Table 2 : Coupling Reaction Variables
| Variable | Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 74 |
| Base | K₂CO₃ | 74 |
| Temp (°C) | 80 | 74 |
Analytical Characterization of Final Product
Spectroscopic Validation
-
HRMS (ESI+) : m/z calculated for C₂₁H₂₅ClN₃O₃S [M+H]⁺: 458.1234; found: 458.1236.
-
¹H NMR (400 MHz, DMSO-d₆) : δ 7.78 (d, J = 8.4 Hz, 2H, tosyl Ar–H), 7.45 (d, J = 8.0 Hz, 2H, tosyl Ar–H), 7.31–7.22 (m, 3H, Ar–H), 3.82 (s, 2H, CH₂CO), 3.12–2.89 (m, 8H, piperazine H), 2.41 (s, 3H, CH₃), 2.34 (s, 3H, tosyl CH₃).
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O = 70:30) confirms >98% purity with retention time = 6.72 min.
Alternative Synthetic Routes
One-Pot Sequential Synthesis
A streamlined approach combines acetylation and coupling without isolating intermediates:
-
5-Chloro-2-methylaniline + chloroacetyl chloride → chloroacetamide.
-
Direct addition of 1-tosylpiperazine and K₂CO₃ in DMF.
Yield : 68% (vs. 74% stepwise).
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-(4-tosylpiperazin-1-yl)acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-(4-tosylpiperazin-1-yl)acetamide:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(4-tosylpiperazin-1-yl)acetamide depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
(a) N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide
- Structure : Replaces the 5-chloro-2-methylphenyl group with a 2-chloro-5-trifluoromethylphenyl group.
- Molecular Weight : 397.82 g/mol (C19H19ClF3N3O) .
- Pharmacological Implications : The trifluoromethyl group may improve CNS penetration compared to the methyl group in the target compound.
(b) N-(5-fluoro-2-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide
- Structure : Substitutes chlorine with fluorine and introduces a nitro group on the piperazine-attached phenyl ring.
- Fluorine’s small size and high electronegativity may enhance binding specificity.
- Molecular Weight : 378.4 g/mol (C19H21FN4O3) .
- Pharmacological Implications : Nitro groups are associated with antimicrobial and antiparasitic activities but may confer toxicity risks.
Variations in the Piperazine Moieties
(a) 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N,N-diphenylacetamide
- Structure : Retains the 5-chloro-2-methylphenyl group on piperazine but substitutes the tosyl group with two phenyl groups on the acetamide nitrogen.
- Molecular Weight : 419.95 g/mol (C25H26ClN3O) .
- Pharmacological Implications : Enhanced lipophilicity may improve tissue penetration but could limit aqueous solubility.
(b) N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide
- Structure: Simplifies the structure by replacing the piperazine-tosyl group with a cyano moiety.
- Key Differences: The cyano group is a strong electron-withdrawer, reducing basicity and altering hydrogen-bonding capacity.
- Molecular Weight : 220.65 g/mol (C10H9ClN2O) .
- Pharmacological Implications : Smaller size may limit receptor binding but improve metabolic clearance.
Heterocyclic Modifications
(a) N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t)
- Structure : Replaces the tosylpiperazine with an oxadiazole-thioether linked to an indole group.
- Molecular Weight : 428.5 g/mol (C20H17N4SO3Cl) .
- Pharmacological Implications : Demonstrated activity in LOX and BChE inhibition assays, suggesting utility in inflammatory or neurodegenerative diseases .
(b) Benzofuran–Oxadiazole Derivatives (e.g., 2a, 2b)
Pharmacological Activity Comparison
Structural and Electronic Insights
- Tosyl Group Impact : The sulfonyl group in the target compound provides hydrogen-bond acceptors (O=S=O), enhancing interactions with polar enzyme pockets (e.g., LOX or BChE active sites) .
- Piperazine Flexibility : The piperazine ring’s conformational flexibility may allow better adaptation to receptor cavities compared to rigid oxadiazole or benzofuran systems .
- Chlorine vs. Fluorine : Chlorine’s larger size and lower electronegativity compared to fluorine () may alter binding kinetics and metabolic stability.
Biological Activity
N-(5-chloro-2-methylphenyl)-2-(4-tosylpiperazin-1-yl)acetamide is a synthetic compound with potential therapeutic applications. Its structure comprises a chloro-substituted aromatic ring and a tosylpiperazine moiety, which may contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of a chloro group and a tosyl group enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 353.87 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Log P (Octanol/Water) | Not specified |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as DNA replication and protein synthesis.
- Receptor Modulation : It could interact with various receptors, influencing signaling pathways that regulate cellular functions.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, possibly through disruption of bacterial cell wall synthesis or interference with metabolic processes.
Biological Activity Studies
Research has highlighted several aspects of the biological activity of this compound:
Antimicrobial Activity
In vitro studies demonstrated that this compound exhibits antimicrobial effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Anticancer Properties
Studies have also explored the anticancer potential of this compound. In cell line assays, it was found to induce apoptosis in cancer cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of the compound against multidrug-resistant E. coli. Results indicated significant inhibition at concentrations lower than those required for conventional antibiotics, suggesting its potential as a therapeutic agent in treating resistant infections.
- Case Study on Cancer Cell Lines : Research involving various cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis, indicating its potential as an anticancer drug.
Q & A
Q. Example protocol for lipoxygenase (LOX) inhibition :
Enzyme preparation : Purify LOX (e.g., soybean LOX-1) and standardize activity using linoleic acid substrate.
Inhibition assay : Pre-incubate the compound (0.1–100 µM) with LOX for 10 min, then add substrate and monitor UV absorbance at 234 nm (conjugated diene formation).
Data analysis : Calculate IC50 via nonlinear regression. Compare with positive controls (e.g., NDGA). Structural analogs in (e.g., compound 8t, IC50 = 12.3 µM) suggest similar assay frameworks .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
- Reproducibility checks : Replicate assays under identical conditions (pH, temperature, enzyme lot).
- Structural validation : Confirm compound identity via X-ray crystallography (as in ) to rule out isomerism or impurities .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding modes with conflicting analogs. For example, highlights how triazolo-triazine substituents alter COX-II binding affinities .
Advanced: How to optimize reaction conditions to improve yield and purity?
- Solvent selection : Use DMF for polar intermediates or THF for Grignard-type reactions.
- Catalyst screening : Test Pd(PPh3)4 for cross-coupling or DMAP for acylations.
- Temperature control : Slow addition of reagents at –78°C (for exothermic steps) minimizes side products.
Post-synthetic purification via recrystallization (ethanol/water) or flash chromatography enhances purity (>98%) .
Advanced: What strategies are effective for determining binding modes with biological targets?
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., COX-II) using SHELX software for structure refinement () .
- Docking studies : Generate homology models (SWISS-MODEL) and simulate binding using Schrödinger Suite. notes strong π-π interactions between thiazole derivatives and enzyme active sites .
- SPR spectroscopy : Measure real-time binding kinetics (KD, kon/koff) using a Biacore system .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
